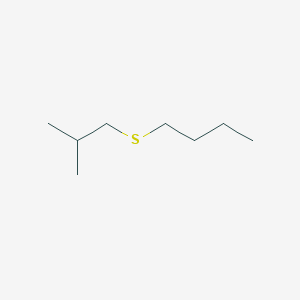
1-(2-Methylpropylsulfanyl)butane
Beschreibung
1-(2-Methylpropylsulfanyl)butane is a thioether compound characterized by a butane backbone substituted with a 2-methylpropylsulfanyl group (—S—CH(CH₂CH₃)₂). Thioethers like this are typically studied for their physicochemical properties, reactivity, and applications in organic synthesis or solvent systems .
Eigenschaften
CAS-Nummer |
1741-85-1 |
|---|---|
Molekularformel |
C8H18S |
Molekulargewicht |
146.3 g/mol |
IUPAC-Name |
1-(2-methylpropylsulfanyl)butane |
InChI |
InChI=1S/C8H18S/c1-4-5-6-9-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PWXRDOSRCIGJDM-UHFFFAOYSA-N |
SMILES |
CCCCSCC(C)C |
Kanonische SMILES |
CCCCSCC(C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 1-(2-Methylpropylsulfanyl)butane with structurally or functionally related compounds based on available evidence. Note that direct data for the target compound is absent in the provided sources; inferences are drawn from analogous hydrocarbons and sulfur-containing derivatives.
Key Findings:
- Structural Differences: Unlike halogenated derivatives (e.g., 1-chlorobutane), the sulfur atom in this compound introduces polarity and nucleophilic reactivity, which may enhance its utility in organometallic reactions .
- Thermal Stability : Thioethers generally exhibit higher boiling points than analogous ethers or alkanes due to stronger intermolecular forces (e.g., dipole interactions). This contrasts sharply with 2-methylbutane, a branched alkane with low boiling point and high volatility .
- Environmental Impact : Dibromochloromethane, a halogenated methane derivative, is regulated due to toxicity concerns, whereas sulfur-containing compounds like this compound may pose fewer bioaccumulation risks but require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


